5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, also known as BTPA, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a five-membered ring system containing three nitrogen atoms, a sulfur atom, and a bromine atom. BTPA is a versatile compound that can be used as a building block for the synthesis of other molecules, and its ability to interact with a variety of other molecules makes it a useful tool for biomedical research.
Scientific Research Applications
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of other molecules, and its ability to interact with a variety of other molecules makes it a useful tool for biomedical research. In particular, 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been used for the synthesis of compounds that have potential applications in drug design, such as inhibitors of protein-protein interactions and inhibitors of signal transduction pathways. It has also been used in the synthesis of compounds that have potential applications in the field of organic electronics, such as organic light-emitting diodes and organic field-effect transistors.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is not fully understood. However, it is known that the sulfur atom in the molecule is able to form strong bonds with other molecules, and the bromine atom is able to act as an electron-withdrawing group. These properties allow 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole to interact with a variety of other molecules, making it a useful tool for biomedical research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole have not yet been studied in detail. However, preliminary studies have shown that 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is able to interact with a variety of other molecules, including proteins, enzymes, and small molecules. This suggests that it may have potential applications in drug design, as an inhibitor of protein-protein interactions or as an inhibitor of signal transduction pathways.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole for lab experiments are its versatility and its ability to interact with a variety of other molecules. Its versatility makes it a useful tool for synthesizing other compounds, and its ability to interact with other molecules makes it a useful tool for biomedical research. However, the main limitation of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is its potential toxicity, as it contains a bromine atom which is known to be toxic.
Future Directions
The potential future directions for 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole include the development of compounds that have potential applications in drug design, such as inhibitors of protein-protein interactions and inhibitors of signal transduction pathways. Additionally, 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole could be used as a building block for the synthesis of compounds that have potential applications in the field of organic electronics, such as organic light-emitting diodes and organic field-effect transistors. Finally, further research could be done to investigate the biochemical and physiological effects of 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, as well as its potential toxicity.
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1-prop-2-ynyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3S/c1-2-5-13-7(6-11-12-13)8-3-4-9(10)14-8/h1,3-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZIXYGMDFHUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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